N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the nature of its bonds, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Computational Design and Study for Drug Development
The rational design and synthesis of pyrazole derivatives, including compounds similar to N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been explored for their potential in drug development. Computational structure-activity relationship studies have provided insights into optimizing these compounds for inhibiting protein kinases, which are crucial in the regulatory mechanisms of the human body. This approach aids in identifying promising drug candidates and understanding their effects and properties through simulation analysis (Y. Singh, A. Tomar, R. Das, R. Singh, 2009).
Antioxidant and Protective Effects
Research on pyrazolecarboxamide derivatives has demonstrated their significant antioxidant properties. A study investigating the effects of such a derivative on Clarias gariepinus exposed to lead nitrate showed that the compound could reverse alterations in biochemical parameters, antioxidant biomarkers, lipid peroxidation, DNA damage, and histopathological changes induced by lead toxicity. This suggests the compound's potential in minimizing the effects of lead toxicity due to its potent antioxidant activity (H. Soliman, Mohamed Hamed, Jae-Seong Lee, A. Sayed, 2019).
Antimicrobial Activity
Pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. This research highlights the potential of these compounds as antimicrobial agents, offering a new avenue for developing treatments against microbial infections. The structural modifications of the pyrazole scaffold contribute to the antimicrobial efficacy of these compounds, indicating their versatility and potential in creating effective antimicrobial agents (E. Sharshira, N. M. Hamada, 2011).
Cannabinoid Receptor Antagonists
Studies on pyrazole derivatives have also explored their interaction with cannabinoid receptors, particularly as antagonists for the CB1 cannabinoid receptor. These interactions are crucial for understanding the therapeutic potential of these compounds in treating conditions associated with the cannabinoid system, such as obesity and metabolic disorders. Molecular interaction studies provide insights into the conformations and binding affinities of these compounds, facilitating the development of selective and potent cannabinoid receptor antagonists (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Safety And Hazards
properties
IUPAC Name |
N-(2-chlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKVHHNWSVRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide |
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